molecular formula C17H17FN4O2S B4413157 N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide

N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide

Cat. No.: B4413157
M. Wt: 360.4 g/mol
InChI Key: WLNZPIMMVNUZQE-UHFFFAOYSA-N
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Description

N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide is a complex organic compound that features a triazole ring, a furan ring, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorobenzyl group via a nucleophilic substitution reaction. The final step often involves the coupling of the triazole derivative with a furan ring under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl)pyridine
  • Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Uniqueness

N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-2-22-15(10-19-16(23)14-8-5-9-24-14)20-21-17(22)25-11-12-6-3-4-7-13(12)18/h3-9H,2,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNZPIMMVNUZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide
Reactant of Route 2
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N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide
Reactant of Route 3
N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide
Reactant of Route 4
N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide
Reactant of Route 6
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N-({4-ethyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide

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